molecular formula C16H20N4OS B15121341 N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide

N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide

Cat. No.: B15121341
M. Wt: 316.4 g/mol
InChI Key: DNOPPEXDIPEMOT-UHFFFAOYSA-N
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Description

N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thienopyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Piperidine Derivatization: The next step involves the introduction of the piperidine moiety. This can be done by reacting the thienopyrimidine intermediate with a piperidine derivative under nucleophilic substitution conditions.

    Cyclopropanecarboxamide Formation: Finally, the cyclopropanecarboxamide group is introduced through an amide coupling reaction. This step typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted thienopyrimidine derivatives.

Scientific Research Applications

N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with various biological activities.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets within the cell. It is believed to inhibit certain enzymes or receptors, thereby modulating signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanecarboxamide
  • N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide

Uniqueness

N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide is unique due to its specific structural features, such as the cyclopropanecarboxamide group, which may confer distinct biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H20N4OS

Molecular Weight

316.4 g/mol

IUPAC Name

N-[1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C16H20N4OS/c1-10-8-22-14-13(10)17-9-18-15(14)20-6-2-3-12(7-20)19-16(21)11-4-5-11/h8-9,11-12H,2-7H2,1H3,(H,19,21)

InChI Key

DNOPPEXDIPEMOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CCCC(C3)NC(=O)C4CC4

Origin of Product

United States

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